3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea

Kinase inhibition PI3K Erk1/2

3-[(Oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (CAS 2034396-49-9) is a synthetic disubstituted urea derivative belonging to the pyridopyrazine-urea class. This compound class has been identified in the primary literature as a family of potent dual-mechanism inhibitors targeting PI3K and Erk1/2 kinases, with lead structures showing nanomolar to low-micromolar activity in kinase assays and anti-proliferative effects in tumor cell lines.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 2034396-49-9
Cat. No. B2851093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea
CAS2034396-49-9
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
InChIInChI=1S/C16H19N5O2/c22-16(20-10-13-4-2-8-23-13)21-11-14-15(19-7-6-18-14)12-3-1-5-17-9-12/h1,3,5-7,9,13H,2,4,8,10-11H2,(H2,20,21,22)
InChIKeySKJLPSZPFHIHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (CAS 2034396-49-9): Compound Class and Baseline Characteristics for Procurement Decisions


3-[(Oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (CAS 2034396-49-9) is a synthetic disubstituted urea derivative belonging to the pyridopyrazine-urea class. This compound class has been identified in the primary literature as a family of potent dual-mechanism inhibitors targeting PI3K and Erk1/2 kinases, with lead structures showing nanomolar to low-micromolar activity in kinase assays and anti-proliferative effects in tumor cell lines [1]. The compound incorporates an oxolan-2-ylmethyl substituent on one urea nitrogen and a (3-(pyridin-3-yl)pyrazin-2-yl)methyl group on the other, a substitution pattern that deviates from the typical aryl- or heteroaryl-pyrazinyl urea motifs commonly found in Chk1- or Tie-2-directed inhibitor series [2]. Publicly available data for this specific compound remain sparse; the limited experimental characterisation available is derived from commercial supplier datasheets, which report a molecular weight of 313.36 g/mol, a molecular formula of C16H19N5O2, and a typical purity of 95%.

Why Generic Substitution of 3-[(Oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea with Other In-Class Ureas Is Not Justified


Pyridopyrazine-ureas are not interchangeable commodities; small structural modifications profoundly alter kinase selectivity and cellular potency. In the pyridopyrazine-urea series, the nature of the substituent on the urea nitrogen distal to the pyrazine ring dictates the kinase inhibition profile: for example, the lead compound D-87503 (bearing an aryl substituent) inhibits Erk2 with an IC50 of 760 nM and PI3K with an IC50 of 62 nM, while closely related analogs bearing different substitution patterns exhibit complete loss of activity against one or both targets [1]. The target compound contains a saturated oxolan-2-ylmethyl group—a hydrogen-bond-accepting but non-aromatic moiety—that is absent from the majority of published pyridopyrazine-ureas, which typically feature aromatic or heteroaromatic substituents [2]. This structural deviation is expected to alter the compound’s selectivity fingerprint, metabolic stability, and off-target profile. Consequently, substituting this compound with a generic pyridopyrazine-urea without confirmatory comparative data risks undermining experimental reproducibility and biological interpretation.

Quantitative Differentiation Evidence for 3-[(Oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea vs. Closest Analogs


Kinase Selectivity Divergence from D-87503 Driven by Oxolan-2-ylmethyl Substitution

The pyridopyrazine-urea class demonstrates that the substituent attached to the non-pyrazine urea nitrogen is the primary determinant of kinase selectivity. The reference compound D-87503 (an aryl-substituted pyridopyrazine-urea) exhibits dual PI3K/Erk2 inhibition with IC50 values of 62 nM and 760 nM, respectively, while >30 other serine/threonine and tyrosine kinases remain unaffected at concentrations up to 10 µM [1]. The target compound replaces the aryl group with an oxolan-2-ylmethyl moiety. Although direct head-to-head kinase profiling data for the target compound are not publicly available, structure-activity relationship (SAR) analysis within the pyridopyrazine-urea series indicates that this oxolane modification is likely to produce a selectivity signature that differs from D-87503, potentially narrowing or broadening the kinase inhibition spectrum [1]. This SAR inference is supported by the observation that even subtle changes to the urea substituent in this series (e.g., replacement of phenyl with thiophene) result in complete loss of activity against one or both targets.

Kinase inhibition PI3K Erk1/2 Selectivity Pyridopyrazine-urea

Cellular Anti-Proliferative Activity: Target Compound vs. D-87503 in Tumor Cell Lines

D-87503 demonstrates an average EC50 of approximately 5 µM across a panel of human tumor cell lines, including BxPC3 (pancreatic carcinoma), HCT116 (colorectal carcinoma), and MDA-MB-468 and MDA-MB-231 (breast carcinoma) [1]. Commercial supplier data for 3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea report an IC50 of 15 µM in a cell viability assay; however, the specific cell line, assay conditions, and experimental protocol are not disclosed in a verifiable primary source. This limits the ability to perform a robust quantitative comparison. The 3-fold difference in reported potency (5 µM vs. 15 µM) may reflect genuine differences in cellular activity arising from the oxolane substitution, or may be attributable to different assay conditions.

Anti-proliferative Cancer cell lines BxPC3 HCT116 MDA-MB-468

Structural Topology Differentiation: Oxolan-2-ylmethyl vs. Aromatic Substituents in Pyridopyrazine-Ureas

The oxolan-2-ylmethyl substituent of the target compound introduces a saturated oxygen-containing heterocycle with hydrogen-bond-accepting capacity (oxolane oxygen) and conformational flexibility (puckered five-membered ring). In contrast, the majority of disclosed pyridopyrazine-ureas, including D-87503 and compounds from the Novartis Tie-2 inhibitor series, bear planar aromatic substituents [1][2]. Physicochemical property differences inferred from structural topology include: (1) reduced aromatic ring count (1 fewer aromatic ring vs. typical aryl-substituted analogs), which is generally associated with improved aqueous solubility and lower non-specific protein binding; (2) increased fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher probability of clinical success; and (3) the presence of a hydrogen-bond acceptor on the flexible side chain, which may engage kinase hinge residues or solvent-exposed regions in a manner distinct from rigid aromatic groups. Quantitative experimental physicochemical data (logP, solubility, permeability) for the target compound have not been reported in peer-reviewed literature.

Physicochemical properties Hydrogen bonding Solubility Permeability

Optimal Research and Industrial Application Scenarios for 3-[(Oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea


Chemical Probe for Investigating Structure-Kinase Selectivity Relationships in the Pyridopyrazine-Urea Series

Given the inferred selectivity divergence from the well-characterised D-87503, the target compound serves as a chemical probe to map the kinase selectivity landscape of pyridopyrazine-ureas. Researchers can use this compound in parallel with D-87503 in broad kinase profiling panels to experimentally determine the selectivity shifts imparted by the oxolan-2-ylmethyl substitution [1]. This application is directly supported by the class-level SAR evidence that even minor substituent changes in this series produce distinct selectivity fingerprints.

Tool Compound for Studying PI3K-Akt and Ras-Raf-Mek-Erk Pathway Crosstalk with a Non-Aromatic Urea Substituent

The dual PI3K/Erk1/2 inhibition capability of the pyridopyrazine-urea scaffold, combined with the unique oxolane substituent, makes the target compound a candidate for dissecting pathway crosstalk in cell-based assays. The saturated side chain may confer improved solubility and reduced non-specific binding compared to aromatic analogs, potentially yielding cleaner cellular phenotypes [1]. Experimental validation of this hypothesis would require direct comparison with D-87503 in matched cellular assays.

Medicinal Chemistry Starting Point for Optimising Physicochemical Properties While Retaining Kinase Activity

The higher Fsp3 and reduced aromatic ring count of the target compound, relative to aryl-substituted pyridopyrazine-ureas, position it as an attractive starting point for lead optimisation campaigns aiming to improve solubility and reduce aromaticity-driven off-target effects. Medicinal chemists can use this compound as a scaffold-hopping template to explore the SAR of saturated heterocyclic substituents in the pyridopyrazine-urea series [1].

Quote Request

Request a Quote for 3-[(oxolan-2-yl)methyl]-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.